4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1155137-33-9
VCID: VC3349657
InChI: InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Molecular Formula: C13H16ClNO5
Molecular Weight: 301.72 g/mol

4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid

CAS No.: 1155137-33-9

Cat. No.: VC3349657

Molecular Formula: C13H16ClNO5

Molecular Weight: 301.72 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid - 1155137-33-9

Specification

CAS No. 1155137-33-9
Molecular Formula C13H16ClNO5
Molecular Weight 301.72 g/mol
IUPAC Name 5-chloro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Standard InChI InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17)
Standard InChI Key KSVAZTGIFFIBGH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl

Introduction

Chemical Identity and Structural Properties

4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid is identified in chemical databases with the PubChem CID 43614425. It possesses a molecular formula of C13H16ClNO5 and a calculated molecular weight of 301.72 g/mol . The compound features a benzoic acid core structure with multiple functional group substitutions that define its chemical reactivity and physical properties.

Nomenclature and Identification

The compound is known by several names in the chemical literature, with 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid being the primary identifier. Alternative names include 5-chloro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, which follows slightly different naming conventions but refers to the same molecular structure . The compound has been assigned the CAS Registry Number 1155137-33-9, which serves as a unique identifier in chemical databases and literature .

Structural Features

The molecular structure of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid contains several key functional groups:

  • A benzoic acid core structure

  • A methoxy group at the 2-position

  • A tert-butoxycarbonylamino (Boc-amino) group at the 4-position

  • A chloro substituent at the 5-position

These structural elements combine to create a molecule with specific chemical properties and potential synthetic utility. The presence of the Boc protecting group on the amino function is particularly significant, as it suggests the compound's potential role in peptide synthesis or other processes requiring temporary protection of amine functionalities .

Physical and Chemical Properties

The physical and chemical properties of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid can be inferred from its structure and compared with related compounds for which more extensive data is available.

Physical Properties

While specific experimental data for the physical properties of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid is limited in the available literature, some properties can be estimated based on its structural features and comparison with similar compounds:

PropertyValue/DescriptionReference
Molecular Weight301.72 g/mol
Physical StatePresumed solid at room temperatureInferred from structure
SolubilityLikely soluble in organic solvents such as chloroform and methanolInferred from similar structures

The compound likely exhibits the typical solubility pattern of carboxylic acids, with limited water solubility but good solubility in polar organic solvents. The presence of the lipophilic tert-butyl group would enhance its solubility in non-polar organic solvents compared to simple benzoic acids.

Chemical Reactivity

The chemical reactivity of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid is determined by its functional groups:

  • The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation

  • The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine

  • The chloro substituent provides a potential site for nucleophilic aromatic substitution or metal-catalyzed coupling reactions

  • The methoxy group contributes to the electronic properties of the aromatic ring

The combination of these functional groups makes the compound versatile for various chemical transformations, particularly in the context of synthetic organic chemistry and medicinal chemistry applications.

Analytical Characterization

The analytical characterization of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid would typically involve various spectroscopic and spectrometric techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for:

  • Aromatic protons with specific splitting patterns

  • Methoxy protons as a singlet

  • tert-Butyl protons as a singlet

  • Carboxylic acid proton (typically broad)

  • NH proton of the carbamate

Infrared (IR) spectroscopy would show characteristic absorption bands for:

  • Carboxylic acid C=O stretch

  • Carbamate C=O stretch

  • N-H stretch

  • C-O stretches of the methoxy and tert-butoxy groups

  • Aromatic C=C stretches

Mass Spectrometry

Mass spectrometry analysis would likely show a molecular ion peak at m/z 301.72, corresponding to the compound's molecular weight, along with characteristic fragmentation patterns that might include loss of the tert-butyl group (M-57) and other typical fragmentations .

Comparison with Related Compounds

Several structurally related compounds appear in the search results, allowing for useful comparisons.

Relationship to 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (PubChem CID 22914711) differs from the target compound only by the absence of the chloro substituent at the 5-position . This related compound has a molecular weight of 267.28 g/mol, compared to 301.72 g/mol for the chloro-substituted variant .

The presence of the chloro group in 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid would likely:

  • Increase its lipophilicity

  • Affect its electronic properties through the electron-withdrawing effect of the chlorine

  • Provide additional synthetic versatility through potential substitution or coupling reactions at the chloro position

Relationship to 5-Chloro-2-methoxybenzoic acid

5-Chloro-2-methoxybenzoic acid (CAS 3438-16-2) shares the chloro and methoxy substitution pattern with the target compound but lacks the Boc-amino group at the 4-position . This compound has been characterized with properties such as:

PropertyValue
Melting Point98-100 °C
Boiling Point150-152 °C
Density1.259 g/cm³
Refractive Index1.544-1.546
pKa3.72±0.10 (Predicted)
LogP2.368 (est)

These properties provide useful reference points for estimating the characteristics of 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid, although the additional Boc-amino group would significantly alter some physical properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator